![molecular formula C15H18N2O5 B1596670 Z-Pro-Gly-OH CAS No. 2766-18-9](/img/structure/B1596670.png)
Z-Pro-Gly-OH
Overview
Description
Z-Pro-Gly-OH, commonly known as Zinc Prolyl Glycine, is a dipeptide compound composed of the amino acids proline and glycine. It is a relatively new compound that has been studied for its potential applications in scientific research.
Scientific Research Applications
Pharmacological Research
Z-Pro-Gly-OH serves as a starting material to prepare aib-pro endothiopeptides, which are significant in pharmacological studies due to their potential therapeutic properties .
Biochemistry and Molecular Biology
This compound is used to prepare biologically significant fluorophore-labeled peptide tetramers or dimers . These labeled peptides are crucial in studying protein interactions and functions .
Medicinal Chemistry
Z-Pro-Gly-OH is utilized as a reactant to synthesize benzoxazole derived human neutrophil elastase (HNE) inhibitors . HNE inhibitors have therapeutic potential in treating various diseases, including inflammatory disorders .
Enzyme Inhibition Studies
It has been shown that Z-Pro-Gly-OH derivatives can inhibit proteolytic enzymes , which play a role in various physiological and pathological processes .
Cell Biology
The compound has been found to stimulate stem cell factor and cell factor production in vitro , which is important for understanding cell signaling and development .
Antioxidant Capacity Analysis
In the context of antioxidant research, peptides containing Z-Pro-Gly-OH have demonstrated excellent antioxidant capacity , showing restorative effects on oxidative stress models in cells .
properties
IUPAC Name |
2-[[(2S)-1-phenylmethoxycarbonylpyrrolidine-2-carbonyl]amino]acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O5/c18-13(19)9-16-14(20)12-7-4-8-17(12)15(21)22-10-11-5-2-1-3-6-11/h1-3,5-6,12H,4,7-10H2,(H,16,20)(H,18,19)/t12-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OJJIMQSJQYRZLT-LBPRGKRZSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C(=O)OCC2=CC=CC=C2)C(=O)NCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](N(C1)C(=O)OCC2=CC=CC=C2)C(=O)NCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901264131 | |
Record name | 1-[(Phenylmethoxy)carbonyl]-L-prolylglycine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901264131 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
306.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Z-Pro-Gly-OH | |
CAS RN |
2766-18-9 | |
Record name | 1-[(Phenylmethoxy)carbonyl]-L-prolylglycine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2766-18-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-[(Phenylmethoxy)carbonyl]-L-prolylglycine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901264131 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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